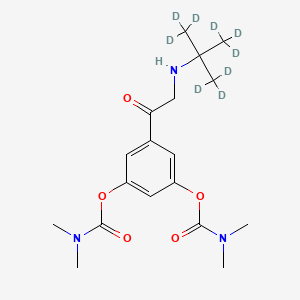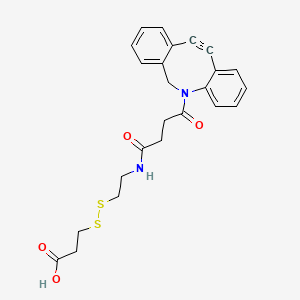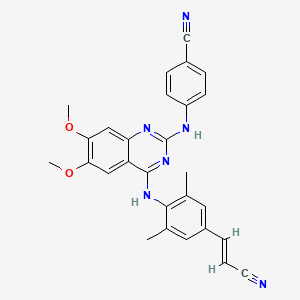
HIV-1 inhibitor-21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HIV-1 Inhibitor-21 is a novel compound designed to inhibit the replication of the Human Immunodeficiency Virus type 1 (HIV-1), which is the causative agent of Acquired Immunodeficiency Syndrome (AIDS). This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the viral replication cycle .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 Inhibitor-21 involves multiple steps, including the formation of key intermediates and final coupling reactions. The general synthetic route includes:
Formation of Intermediate A: This step involves the reaction of a primary amine with an aryl sulfonyl chloride in the presence of N,N-diisopropylethylamine and 4-dimethylaminopyridine in tetrahydrofuran at 0°C to room temperature for 3-5 hours.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and scalable reaction conditions to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions: HIV-1 Inhibitor-21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where specific substituents on the molecule are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
科学研究应用
HIV-1 Inhibitor-21 has a wide range of scientific research applications, including:
作用机制
HIV-1 Inhibitor-21 exerts its effects by targeting the viral integrase enzyme. The compound binds to the active site of integrase, preventing the strand transfer step of viral DNA integration into the host genome. This inhibition blocks the replication of the virus and reduces the viral load in infected individuals . The molecular targets include the integrase enzyme and specific pathways involved in the integration process .
相似化合物的比较
HIV-1 Inhibitor-21 is compared with other integrase inhibitors such as raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir. While all these compounds target the integrase enzyme, this compound has shown unique properties in terms of its binding affinity and resistance profile . The similar compounds include:
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
This compound stands out due to its novel chemical scaffold and potential to overcome resistance mutations that affect other integrase inhibitors .
属性
分子式 |
C28H24N6O2 |
|---|---|
分子量 |
476.5 g/mol |
IUPAC 名称 |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]-6,7-dimethoxyquinazolin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C28H24N6O2/c1-17-12-20(6-5-11-29)13-18(2)26(17)33-27-22-14-24(35-3)25(36-4)15-23(22)32-28(34-27)31-21-9-7-19(16-30)8-10-21/h5-10,12-15H,1-4H3,(H2,31,32,33,34)/b6-5+ |
InChI 键 |
JZWWKCUXZXWRSL-AATRIKPKSA-N |
手性 SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4=CC=C(C=C4)C#N)C)/C=C/C#N |
规范 SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)NC4=CC=C(C=C4)C#N)C)C=CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


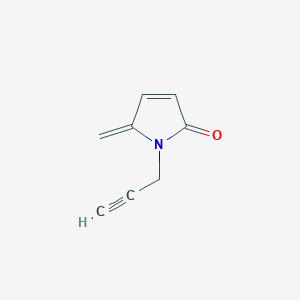
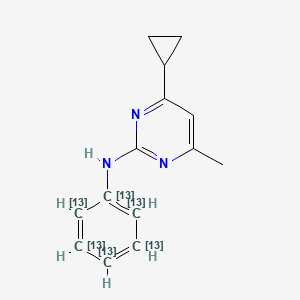

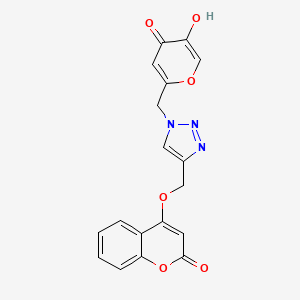

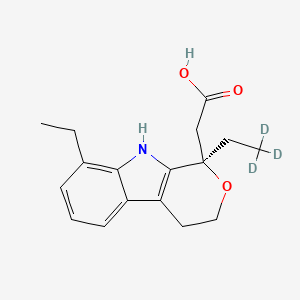
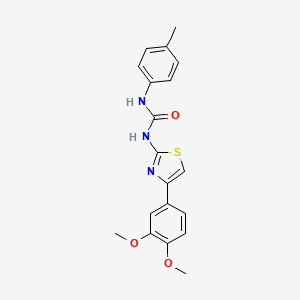
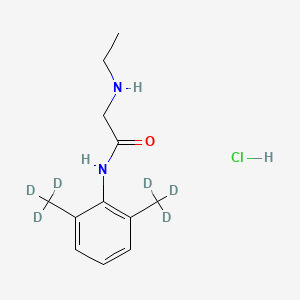
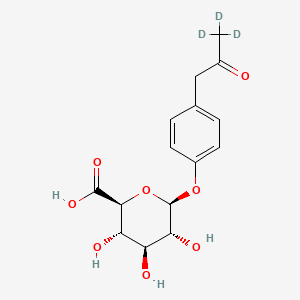

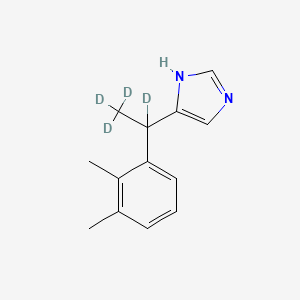
![(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12416094.png)
